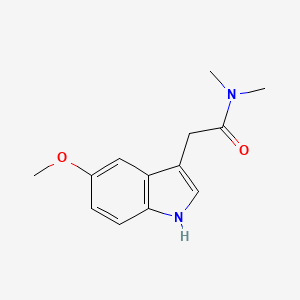![molecular formula C11H12N4O2 B6631096 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene](/img/structure/B6631096.png)
1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene
Overview
Description
1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene, also known as INB4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. INB4 is a small molecule that has shown promising results in various studies, making it a valuable tool for researchers in different fields.
Mechanism of Action
1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene exerts its effects through the inhibition of enzymes and modulation of ion channels and immune cell activity. 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to inhibit the activity of several protein kinases, including MAPK1/3, AKT1, and ERK1/2. These kinases are involved in various cellular processes, including cell proliferation, differentiation, and survival. 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has also been shown to modulate the activity of ion channels, including TRPV1 and TRPA1, which are involved in the regulation of neuronal activity. Additionally, 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to modulate the activity of immune cells, including T cells and macrophages, which are involved in the regulation of immune response.
Biochemical and Physiological Effects
1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to have several biochemical and physiological effects. 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to inhibit the activity of several protein kinases, which can lead to the inhibition of cell proliferation, differentiation, and survival. 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has also been shown to modulate the activity of ion channels, which can lead to changes in neuronal activity. Additionally, 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to modulate the activity of immune cells, which can lead to changes in immune response.
Advantages and Limitations for Lab Experiments
The use of 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene in lab experiments has several advantages and limitations. One advantage of using 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene is its small size, which allows it to easily penetrate cells and tissues. Additionally, 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to have a high degree of selectivity for its target enzymes and ion channels, which reduces the risk of off-target effects. However, one limitation of using 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene is its complex synthesis method, which requires specific reagents and conditions. Additionally, the effects of 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene on different cell types and tissues may vary, which can complicate the interpretation of results.
Future Directions
For research involving 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene include the study of its effects on different types of cancer cells, neuronal populations, and immune cells.
Scientific Research Applications
1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has shown potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to inhibit the activity of several enzymes, including protein kinases, which are involved in various cellular processes. This inhibition can be used to study the mechanisms of enzyme activity and their role in disease progression. 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has also been shown to modulate the activity of ion channels, which are important in the regulation of neuronal activity. This modulation can be used to study the mechanisms of neurotransmission and the role of ion channels in neurological disorders. Additionally, 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to modulate the activity of immune cells, which can be used to study the mechanisms of immune response and the development of immunotherapies.
properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-15(17)11-3-1-9(2-4-11)13-6-5-10-7-12-8-14-10/h1-4,7-8,13H,5-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNJQLAERVRTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCC2=CN=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[(1-hydroxycyclobutyl)methylamino]benzonitrile](/img/structure/B6631017.png)
![N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6631026.png)







![N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6631088.png)

![1-[1-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1,3-diazinane-2,4-dione](/img/structure/B6631101.png)
![5-[1-(Furan-2-yl)propan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631104.png)